![molecular formula C13H15NO5 B5346315 4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5346315.png)
4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid, also known as MOBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a derivative of the amino acid tryptophan and has been found to have unique properties that make it useful in various scientific studies.
Mecanismo De Acción
The mechanism of action of 4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid is not fully understood. However, it is believed to bind to the active site of enzymes and induce conformational changes in proteins. This binding can lead to the inhibition of enzyme activity or the induction of protein folding.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been found to induce protein folding in some proteins. Additionally, this compound has been found to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid in lab experiments is its specificity for certain enzymes and proteins. This specificity allows for more targeted studies of enzyme kinetics and protein folding. Additionally, this compound is a relatively stable compound and can be easily synthesized in the lab. However, one limitation of using this compound is its potential toxicity. It has been found to be toxic to some cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid. One area of interest is the study of this compound's interactions with specific enzymes and proteins. This could lead to the development of new enzyme inhibitors and the discovery of new protein folding mechanisms. Additionally, the antioxidant properties of this compound could be further explored for potential therapeutic applications. Finally, the toxicity of this compound could be studied further to determine its potential use in vivo.
Métodos De Síntesis
4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid can be synthesized through a multi-step process involving the reaction of tryptophan with various reagents. The first step involves the protection of the amino group of tryptophan with a tert-butyloxycarbonyl (Boc) group. The Boc-protected tryptophan is then reacted with ethyl chloroformate to form the ethyl ester of Boc-tryptophan. The ester is then reacted with 5-(methoxycarbonyl)-2-methylphenylamine to form this compound.
Aplicaciones Científicas De Investigación
4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid has been used in various scientific studies due to its unique properties. One of its most notable applications is in the study of protein-ligand interactions. This compound has been found to bind specifically to the active site of some enzymes, making it useful in the study of enzyme kinetics and inhibition. It has also been used in the study of protein folding, as it can induce conformational changes in proteins.
Propiedades
IUPAC Name |
4-(5-methoxycarbonyl-2-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8-3-4-9(13(18)19-2)7-10(8)14-11(15)5-6-12(16)17/h3-4,7H,5-6H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYCZGQTXSYGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5346239.png)
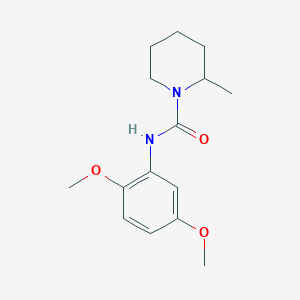
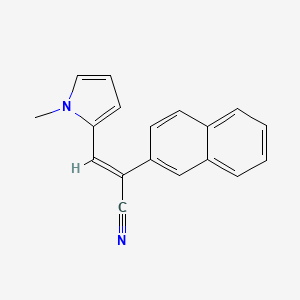
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide](/img/structure/B5346249.png)
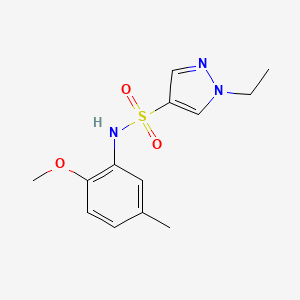
![N-[1-(3-methoxyphenyl)ethyl]isonicotinamide](/img/structure/B5346266.png)
![(1S*,4S*)-N-[2-(tert-butylamino)-2-oxoethyl]-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5346274.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-diisobutylacetamide](/img/structure/B5346285.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1-(1H-imidazol-1-yl)propan-2-amine](/img/structure/B5346296.png)
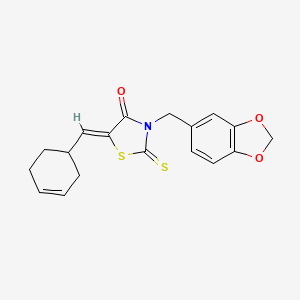
![3-{[(3S)-3-(acetylamino)pyrrolidin-1-yl]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5346306.png)
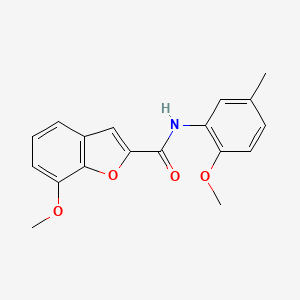
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5346328.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5346329.png)